5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
Overview
Description
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit intracellular akt activation and its downstream target pras40 .
Mode of Action
It’s known that similar compounds can inhibit the activation of intracellular akt and its downstream target pras40 . This inhibition could potentially lead to changes in cellular processes, including cell growth and survival.
Biochemical Pathways
Related compounds have been shown to affect the pi3k/akt signaling pathway , which plays a crucial role in multiple cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Similar compounds have been found to cause dna damage and mutation in bacteria .
Biochemical Analysis
Biochemical Properties
5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage and mutations in bacterial cells . In mammalian cells, it has been observed to affect cell proliferation and apoptosis, potentially through the modulation of signaling pathways such as NF-kappaB .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of their metabolic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard storage conditions, with a melting point of 238-243°C . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained DNA damage and alterations in cell cycle progression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It has been found to accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This subcellular localization is crucial for its biological activity, as it allows the compound to directly influence gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with various aldehydes or carboxylic acids under oxidative conditions . One common method includes the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired imidazopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups .
Scientific Research Applications
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBGQUYZAQULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448064-99-0 | |
Record name | 1448064-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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